molecular formula C16H32N6O8S B3325106 Azide-PEG3-Sulfone-PEG3-Azide CAS No. 2055024-45-6

Azide-PEG3-Sulfone-PEG3-Azide

Cat. No.: B3325106
CAS No.: 2055024-45-6
M. Wt: 468.5 g/mol
InChI Key: RBTZRBCQVZHOFS-UHFFFAOYSA-N
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Description

Azide-PEG3-Sulfone-PEG3-Azide is a polyethylene glycol (PEG) derivative containing two azide groups. The azide groups enable the compound to participate in Click Chemistry, a class of biocompatible reactions that are highly efficient and selective. The hydrophilic PEG spacer increases the solubility of the compound in aqueous media, making it suitable for various biological and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azide-PEG3-Sulfone-PEG3-Azide can be synthesized through a multi-step process involving the functionalization of PEG with azide and sulfone groups. The general synthetic route includes the following steps:

    PEG Functionalization: Polyethylene glycol is first functionalized with azide groups using a reaction with sodium azide.

    Sulfone Introduction: The azide-functionalized PEG is then reacted with a sulfone-containing reagent to introduce the sulfone group.

    Final Azide Functionalization:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch processes, with rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Azide-PEG3-Sulfone-PEG3-Azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Azide-PEG3-Sulfone-PEG3-Azide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Azide-PEG3-Sulfone-PEG3-Azide involves its ability to participate in Click Chemistry reactions. The azide groups react with alkyne groups to form stable triazole linkages. This reaction is highly selective and efficient, making it suitable for various applications. The PEG spacer enhances the solubility and biocompatibility of the compound, allowing it to be used in biological systems without causing adverse effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azide-PEG3-Sulfone-PEG3-Azide is unique due to its bifunctional nature, containing both azide and sulfone groups. This allows it to participate in a wider range of chemical reactions compared to similar compounds that only contain azide groups. The presence of the sulfone group also enhances the stability and reactivity of the compound, making it more versatile for various applications .

Properties

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N6O8S/c17-21-19-1-3-25-5-7-27-9-11-29-13-15-31(23,24)16-14-30-12-10-28-8-6-26-4-2-20-22-18/h1-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTZRBCQVZHOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCS(=O)(=O)CCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N6O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001156080
Record name 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido-, 12,12-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055024-45-6
Record name 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido-, 12,12-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055024-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido-, 12,12-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azide-PEG3-Sulfone-PEG3-Azide
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Azide-PEG3-Sulfone-PEG3-Azide
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Azide-PEG3-Sulfone-PEG3-Azide
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Azide-PEG3-Sulfone-PEG3-Azide
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